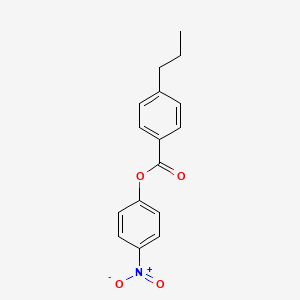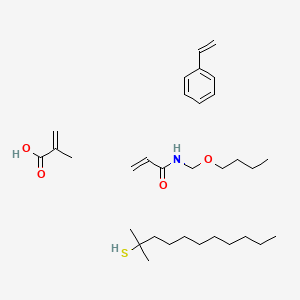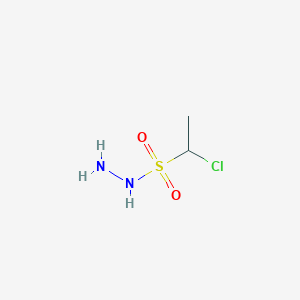
1-Chloroethane-1-sulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroethane-1-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides It is characterized by the presence of a chloroethane group attached to a sulfonohydrazide moiety
Métodos De Preparación
The synthesis of 1-chloroethane-1-sulfonohydrazide typically involves the reaction of chloroethane with sulfonohydrazide under controlled conditions. One common method includes the use of anhydrous potassium carbonate (K₂CO₃) as a base in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.
Análisis De Reacciones Químicas
1-Chloroethane-1-sulfonohydrazide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions (OH⁻) or ammonia (NH₃), leading to the formation of corresponding alcohols or amines.
Oxidation and Reduction: The sulfonohydrazide moiety can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions and reagents used.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or other reactants involved.
Aplicaciones Científicas De Investigación
1-Chloroethane-1-sulfonohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its ability to react with various biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-chloroethane-1-sulfonohydrazide involves its interaction with nucleophiles and electrophiles. The chloro group is susceptible to nucleophilic attack, leading to substitution reactions. The sulfonohydrazide moiety can participate in redox reactions, influencing the overall reactivity of the compound. These interactions are facilitated by the polar nature of the carbon-halogen bond and the electron-withdrawing effects of the sulfonyl group .
Comparación Con Compuestos Similares
1-Chloroethane-1-sulfonohydrazide can be compared with other similar compounds such as:
1-Bromo-1-chloroethane: Used as a solvent and intermediate in organic synthesis.
1,2-Dichloroethane: Commonly used in the production of vinyl chloride and other chlorinated solvents.
1,1,1-Trichloroethane: Known for its use as a solvent and in industrial applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the chloro and sulfonohydrazide groups, which allows for a diverse range of chemical transformations and applications.
Propiedades
Número CAS |
65577-73-3 |
|---|---|
Fórmula molecular |
C2H7ClN2O2S |
Peso molecular |
158.61 g/mol |
Nombre IUPAC |
1-chloroethanesulfonohydrazide |
InChI |
InChI=1S/C2H7ClN2O2S/c1-2(3)8(6,7)5-4/h2,5H,4H2,1H3 |
Clave InChI |
OWBAPFNDXKGJFB-UHFFFAOYSA-N |
SMILES canónico |
CC(S(=O)(=O)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
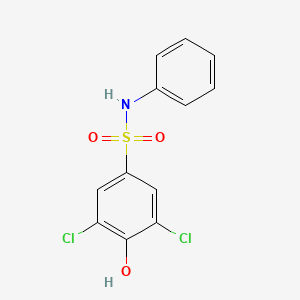
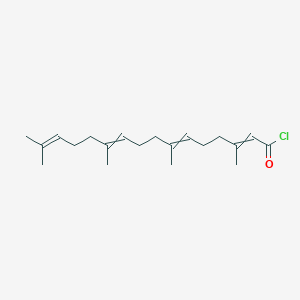
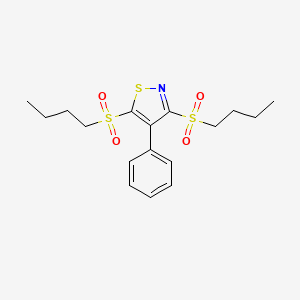
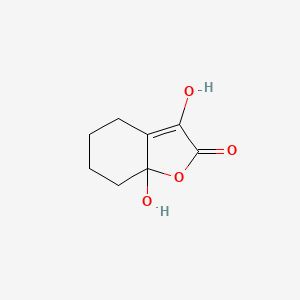
![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
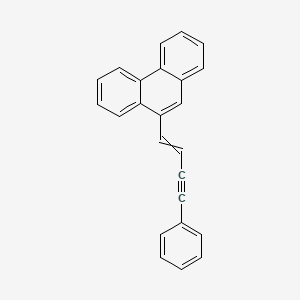

![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
